Product packaging for Methyl thieno[3,2-C]pyridine-2-carboxylate(Cat. No.:CAS No. 478149-07-4)

Methyl thieno[3,2-C]pyridine-2-carboxylate

Cat. No.: B1603606
CAS No.: 478149-07-4
M. Wt: 193.22 g/mol
InChI Key: HAAMRBSFJYFWFW-UHFFFAOYSA-N
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Description

Methyl thieno[3,2-c]pyridine-2-carboxylate is a high-purity chemical building block with the CAS Number 478149-07-4 . It has a molecular formula of C 9 H 7 NO 2 S and a molecular weight of 193.22 g/mol . This compound belongs to the thienopyridine family, a class of fused heterocyclic systems of significant interest in medicinal chemistry and drug discovery . As a synthetic intermediate, this methyl ester is a versatile precursor for the preparation of more complex molecules. It can be hydrolyzed to its corresponding carboxylic acid or subjected to cross-coupling reactions to create diverse compound libraries for biological screening . While this specific derivative is a key synthetic intermediate, related thieno[3,2-b]pyridine scaffolds have demonstrated notable growth inhibitory effects in various human tumor cell lines in scientific research, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and melanoma (A375-C5) . These studies highlight the potential of the thienopyridine core in early-stage anticancer research, though the specific mechanism of action for this compound itself has not been elucidated. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B1603606 Methyl thieno[3,2-C]pyridine-2-carboxylate CAS No. 478149-07-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl thieno[3,2-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAMRBSFJYFWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621967
Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
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Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478149-07-4
Record name Thieno[3,2-c]pyridine-2-carboxylic acid, methyl ester
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Record name Methyl thieno[3,2-c]pyridine-2-carboxylate
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Record name methyl thieno[3,2-c]pyridine-2-carboxylate
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Synthetic Methodologies for Methyl Thieno 3,2 C Pyridine 2 Carboxylate and Its Derivatives

Strategies for Thieno[3,2-C]pyridine (B143518) Ring System Construction

The construction of the thieno[3,2-c]pyridine ring system is a focal point of synthetic organic chemistry, leading to the development of several innovative methodologies. These strategies often involve the cyclization of carefully designed precursor molecules that contain the necessary functionalities to form the bicyclic structure. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final molecule. General strategies typically involve either building the pyridine (B92270) ring onto a thiophene (B33073) precursor or constructing the thiophene ring onto a pyridine derivative. kuleuven.be

The core of thieno[3,2-c]pyridine synthesis lies in the cyclization of acyclic or monocyclic precursors. These reactions are designed to form the crucial carbon-carbon and carbon-heteroatom bonds that define the bicyclic system.

Methyl thioglycolate is a versatile reagent in the synthesis of thiophene rings. One of the most prominent methods is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org This reaction proceeds through an initial Knoevenagel condensation to form a stable intermediate, followed by the addition of sulfur and subsequent cyclization. wikipedia.org

While the Gewald reaction is a cornerstone for 2-aminothiophene synthesis, its direct application to form the thieno[3,2-c]pyridine system can be adapted. arkat-usa.orgnih.gov For instance, derivatives of the related thieno[2,3-b]pyridine (B153569) isomer can be synthesized through the reaction of 2-chloronicotinonitrile with methyl thioglycolate, which produces a methyl amino thieno pyridine carboxylate. ut.ac.ir This highlights the utility of thioglycolates in constructing the thiophene portion of the thienopyridine core.

Table 1: Examples of Thienopyridine Synthesis Involving Thiolates

Starting MaterialsReagentProduct IsomerReference
2-chloronicotinonitrileMethyl thioglycolateThieno[2,3-b]pyridine ut.ac.ir
Ketone/Aldehyde, α-cyanoester, SulfurBase (e.g., triethylamine)2-Aminothiophene (Gewald Product) wikipedia.orgorganic-chemistry.org

Enaminones are valuable intermediates for the synthesis of various heterocyclic systems. A notable strategy for constructing the thieno[3,2-c]pyridine framework involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes. researchgate.net This process leads to the formation of substituted 2,3-dihydrothieno[3,2-c]pyridin-4(5H)-ones through a proposed mechanism that includes regioselective thionation, ring enlargement, and an intramolecular aza-cyclization sequence. researchgate.net This approach provides an efficient route to functionalized thieno[3,2-c]pyridinone derivatives. researchgate.net

Condensation followed by cyclization is a classical and effective strategy for building heterocyclic rings. For the thieno[3,2-c]pyridine system, one-pot syntheses have been developed starting from appropriately substituted pyridine precursors. For example, the reaction of aryl 4-chloropyridin-3-yl ketones can afford 2,3-disubstituted thieno[3,2-c]pyridines. researchgate.net Another powerful method involves the intramolecular cyclization of an N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-para-toluene sulfonamide, which is treated with a strong acid to yield the thieno[3,2-c]pyridine core. google.com This acid-catalyzed cyclization proceeds at temperatures ranging from 50°C to the boiling point of the solvent mixture. google.com

Table 2: Condensation-Cyclization Reaction Details

PrecursorConditionsProductReference
N-(3-thienyl)-methyl-N-[2,2-(dimethoxy)]ethyl-para-toluene sulfonamideStrong mineral acid (e.g., HCl), inert solvent (e.g., ethanol), refluxThieno[3,2-c]pyridine google.com
Aryl 4-chloropyridin-3-yl ketonesSodium sulfide, BrCH₂(EWG), Sodium hydride2,3-Disubstituted thieno[3,2-c]pyridines researchgate.net

Complex heterocyclic molecules often require multi-step synthetic sequences for their construction. A well-defined pathway to thieno[3,2-c]pyridine involves several key transformations. google.com This process begins with the reaction of 3-thienaldehyde and aminoacetaldehyde dimethylacetal to form the corresponding Schiff base. google.com The Schiff base is then reduced, typically with sodium borohydride (B1222165), to yield the secondary amine, N-[2,2-(OR)₂]-ethyl-(3-thienyl)-methylamine. google.com Subsequent reaction with para-toluene sulfonyl chloride provides the sulfonamide precursor. google.com The final step is an acid-catalyzed intramolecular cyclization that furnishes the thieno[3,2-c]pyridine ring system. google.com This stepwise approach allows for the controlled construction of the target molecule. google.com Similarly, other isomers like thieno[2,3-c]pyridines can be synthesized via a three-step method involving a one-pot triazolation, a modified Pomeranz-Fritsch reaction, and a denitrogenative transformation. kuleuven.benih.gov

The formation and subsequent cyclization of Schiff bases represent a direct and efficient route to N-heterocycles. This strategy is particularly effective for the synthesis of thieno[3,2-c]pyridine and its isomers. A convenient preparation of thieno[2,3-c]pyridines, for instance, is achieved by the cyclization of the Schiff base formed from the condensation of a 2-thiophenecarboxaldehyde with aminoacetaldehyde dimethyl acetal (B89532). researchgate.net A patented process describes a similar pathway for thieno[3,2-c]pyridine, where 3-thienaldehyde is reacted with an aminoacetaldehyde dialkyl acetal to form a Schiff base. google.com This intermediate is not isolated but is reduced in situ and then carried through further steps to the final cyclization, demonstrating the power of this approach in building the pyridine portion of the fused ring system. google.com

One-Pot Synthetic Protocols

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps into a single sequence without isolating intermediates. For derivatives of Methyl thieno[3,2-c]pyridine-2-carboxylate, a notable one-pot method has been developed for producing methyl 3,5-diamino-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylates. researchgate.netresearchgate.net This protocol involves the reaction of 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitriles with methyl mercaptoacetate (B1236969) and hydrazine (B178648) hydrate (B1144303). researchgate.net

The reaction conditions have been optimized, with dimethylformamide (DMF) at 80°C providing better yields compared to other solvents like methanol (B129727) or DMSO. researchgate.netresearchgate.net The process is initiated by the in situ generation of a methyl 3-amino-4-oxo-6-aryl-4H-thieno[3,2-c]pyran-2-carboxylate intermediate, which is then treated with hydrazine hydrate to yield the final N-aminothieno[3,2-c]pyridin-4-one product. researchgate.net

Table 1: Optimization of One-Pot Synthesis for Methyl 3,5-diamino-4-oxo-6-(p-tolyl)-4,5-dihydrothieno[3,2-c]pyridine-2-carboxylate

Entry Solvent Temperature (°C) Time (h) Yield (%)
1 Methanol 80 10 30
2 DMF 80 3 80
3 DMSO 80 3 75

Data sourced from references researchgate.netresearchgate.net.

Step-Wise Synthetic Protocols

Step-wise synthesis, while potentially more labor-intensive, allows for the isolation and purification of intermediates, which can be advantageous for characterization and for accessing different synthetic pathways. The same methyl 3,5-diaminothieno[3,2-c]pyridin-4-one-2-carboxylates mentioned above can also be synthesized in a step-wise fashion. researchgate.netresearchgate.net

In this approach, the initial reaction between a 6-aryl-4-methylthio-2H-pyran-2-one-3-carbonitrile and methyl mercaptoacetate is carried out to isolate the functionalized thieno[3,2-c]pyran-4-one intermediate. researchgate.net This isolated intermediate is then subsequently reacted with hydrazine hydrate in a separate step to afford the desired thieno[3,2-c]pyridin-4-one derivatives in good yields. researchgate.netresearchgate.net This two-step process provides an alternative route that confirms the structure of the intermediate and leads to the identical final products. researchgate.net

Functionalization and Derivatization Approaches

The thieno[3,2-c]pyridine scaffold can be readily functionalized at various positions, allowing for the generation of diverse libraries of compounds. Key approaches include cross-coupling reactions, substitution reactions, and modifications of the carboxylate group.

Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organoboron compound with a halide or triflate. mdpi.comnih.gov This reaction has been successfully applied to the closely related methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, which was coupled with various (hetero)aryl boronic acids, pinacol (B44631) esters, or trifluoroborate salts. mdpi.comresearchgate.net The reactions typically use a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like Cs₂CO₃ in a solvent system like 1,4-dioxane/H₂O. mdpi.com This demonstrates a viable strategy for introducing aryl and heteroaryl substituents onto the thienopyridine core. mdpi.com

Table 2: Examples of Suzuki-Miyaura Coupling on a Thienopyridine Core

Aryl Boron Reagent Product Yield (%)
Phenylboronic acid pinacol ester Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate 74
Potassium p-tolyltrifluoroborate Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate 84
Potassium (4-chlorophenyl)trifluoroborate Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylate 82
4-Pyridine boronic acid Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate 66

Data represents reactions on the thieno[3,2-b] isomer and is sourced from reference mdpi.com.

The Stille reaction couples an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. wikipedia.orglibretexts.orgyoutube.com This reaction is known for its tolerance of a wide range of functional groups. mdpi.com The general mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product. libretexts.org While specific examples on this compound are not detailed in the provided sources, the Stille reaction represents a potent alternative to Suzuki coupling for arylating or vinylating the thienopyridine ring system. wikipedia.orgharvard.edu

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This method has become a cornerstone of medicinal chemistry for its broad substrate scope and functional group tolerance. wikipedia.orgorganic-chemistry.org The reaction can be applied to heteroaryl halides, making it suitable for functionalizing the pyridine portion of the thieno[3,2-c]pyridine core. organic-chemistry.orgresearchgate.net Using various generations of palladium catalysts and phosphine (B1218219) ligands, primary and secondary amines can be coupled to introduce a wide range of nitrogen-containing substituents. wikipedia.orgrsc.org

Nucleophilic and Electrophilic Substitution Reactions on the Thienopyridine Core

The inherent electronic properties of the thienopyridine nucleus dictate its reactivity towards nucleophiles and electrophiles.

Nucleophilic substitution reactions occur more readily on the pyridine ring compared to benzene (B151609), particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. abertay.ac.uk The presence of a good leaving group, such as a halogen, at these positions facilitates substitution by various nucleophiles. researchgate.netrsc.org For instance, 7-phenoxythieno[3,2-b]pyridine derivatives have been synthesized via nucleophilic substitution. nih.gov This reactivity can be exploited to introduce a variety of functional groups, including amines, alkoxides, and thiolates, onto the pyridine part of the thieno[3,2-c]pyridine scaffold. abertay.ac.uknih.gov

Electrophilic substitution on a pyridine ring is generally less facile than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. abertay.ac.ukyoutube.com When such reactions do occur, they typically direct the incoming electrophile to the 3-position. youtube.com However, in a fused thienopyridine system, the thiophene ring is more electron-rich and generally more susceptible to electrophilic attack than the pyridine ring. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions would be expected to occur preferentially on the thiophene portion of the this compound molecule.

Modifications at the Carboxylate Moiety (e.g., Hydrolysis, Amide Formation)

The methyl ester group at the 2-position serves as a versatile handle for further derivatization.

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a common transformation. This is typically achieved under basic conditions, such as saponification with sodium or lithium hydroxide. nih.gov The resulting carboxylic acid is a key intermediate for further modifications, most notably amide bond formation. nih.govresearchgate.net

Amide formation can be readily accomplished from the carboxylic acid intermediate. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or phosphorus oxychloride, can be used to activate the carboxylic acid for reaction with a primary or secondary amine. nih.govgoogle.com This allows for the synthesis of a wide library of carboxamide derivatives. For example, α-[4,5,6,7-tetrahydro-thieno(3,2-c)-5-pyridyl]-o-chloro-phenylacetic acid has been successfully coupled with morpholine (B109124) using DCC to form the corresponding amide. google.com

Introduction of Azide (B81097) Functionality and Huisgen Cycloadditions

The introduction of an azide group onto the thienopyridine core opens the door to "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition.

An azide functionality can typically be introduced by nucleophilic substitution of a halide (e.g., a chloro or bromo substituent) on the thienopyridine ring with an azide source like sodium azide.

Once installed, the azide group can undergo a Huisgen cycloaddition with a terminal or internal alkyne to form a stable 1,2,3-triazole ring. wikipedia.orgnih.govrsc.org This reaction can be performed thermally, which often results in a mixture of regioisomers. wikipedia.org Alternatively, the copper(I)-catalyzed version (CuAAC) is highly regioselective, yielding exclusively the 1,4-disubstituted triazole isomer, and is considered a premier example of a click reaction. wikipedia.orgorganic-chemistry.orgmdpi.com This methodology allows for the covalent linking of the thienopyridine scaffold to a vast array of other molecules, provided they contain an alkyne handle.

Denitrogenative Transformation Reactions

The synthesis of thienopyridine derivatives through denitrogenative transformation reactions represents a modern, metal-free approach. nih.govkuleuven.be This methodology often utilizes fused 1,2,3-triazoles as precursors, which upon acid-mediation, undergo nitrogen extrusion to form the desired bicyclic system. kuleuven.be

One studied route begins with a readily available starting material like 2-acetylthiophene, which undergoes a one-pot triazolization reaction, followed by a Pomeranz-Fritsch type cyclization to create a thieno[2,3-c] nih.govnih.govresearchgate.nettriazolo[1,5-a]pyridine intermediate. kuleuven.be The final and crucial step is an acid-mediated denitrogenative transformation of this fused triazole. This process has been successfully applied to the synthesis of various thieno[2,3-c]pyridine (B153571) derivatives. nih.govkuleuven.be

The reaction proceeds through two primary mechanisms depending on the nucleophile present:

Nucleophilic Insertion: When the reaction is conducted in the presence of nucleophiles such as alcohols, phenols, or bromide sources, 7-(substituted methyl)thieno[2,3-c]pyridine derivatives are formed. nih.gov For instance, using various alcohols (methanol, primary, and secondary) and phenols as nucleophiles results in good yields of the corresponding ether products. nih.gov Similarly, employing liquid carboxylic acids as the solvent and reactant leads to the formation of thieno[2,3-c]pyridine-7-ylmethyl ester derivatives. nih.govkuleuven.be

Transannulation: In the presence of nitrile compounds as nucleophiles, the reaction can proceed via a transannulation mechanism to yield imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.gov

This synthetic strategy offers several advantages, including being environmentally friendly due to the avoidance of metal catalysts, cost-effective, and reliant on simple, readily available reactants. nih.gov It also allows for late-stage derivatization, overcoming limitations found in other synthetic methods. nih.gov

Oxidation and Reduction Reactions

The oxidation and reduction of the thienopyridine core are effective routes for functionalization. The sulfur and nitrogen atoms within the bicyclic structure exhibit distinct reactivity towards various oxidizing agents.

Oxidation: Selective oxidation of thienopyridines can lead to the formation of N-oxides, S-oxides (sulfoxides), and S-dioxides (sulfones). acs.orgresearchgate.net

S-Oxidation: Thiophenes and their fused derivatives can be oxidized to thiophene 1,1-dioxides using reagents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting thieno[3,2-b]pyridine (B153574) 1,1-dioxide can act as a diene in Diels-Alder reactions. researchgate.net

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. acs.org

Oxidative Dimerization: In a specific case involving 3-aminothieno[2,3-b]pyridine-2-carboxamides, treatment with sodium hypochlorite (B82951) (bleach) leads to an unusual oxidative dimerization, forming complex polyheterocyclic structures. acs.org This reaction proceeds with high stereoselectivity and involves the cleavage of N-H and C=C bonds and the formation of new sigma bonds, without oxidizing the sulfur or pyridine nitrogen atoms. acs.org

Reduction: The reduction of the thiophene ring within the thienopyridine system can be challenging. However, methods exist for both partial and complete reduction of thiophenes. researchgate.net In the synthesis of ticlopidine (B1205844), a derivative of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, a key step involves the reduction of a nitroolefin precursor, 2-(2-nitrovinyl)thiophene. nih.gov Various reducing agents have been examined for this transformation, with Lithium aluminum hydride (LAH) in THF and a combination of borane-tetrahydrofuran (B86392) complex (BH3-THF) with sodium borohydride (NaBH4) proving to be the most effective, yielding the desired thiophene-2-ethylamine (B45403). nih.govresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement in this compound Synthesis

Optimizing reaction conditions is critical for maximizing yields and ensuring the efficiency of synthetic routes. Studies on various thienopyridine syntheses highlight the impact of catalysts, solvents, and temperature.

In the denitrogenative synthesis of thieno[2,3-c]pyridine derivatives, a systematic optimization was performed. nih.gov The reaction of the triazole precursor with butanol was tested with different acid catalysts and solvents.

Table 1: Optimization of Denitrogenative Transformation Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1PTSAToluene110242
2PTSADioxane100245
3PTSA1,2-DCE802420
4TfOHToluene1102411
5TfOHDioxane1002448
6TfOH1,2-DCE802472

Data sourced from a study on thieno[2,3-c]pyridine synthesis. nih.gov PTSA: para-toluenesulfonic acid; TfOH: trifluoromethanesulfonic acid; 1,2-DCE: 1,2-dichloroethane (B1671644).

As shown in the table, trifluoromethanesulfonic acid (TfOH) proved to be a more effective catalyst than para-toluenesulfonic acid (PTSA). nih.gov The choice of solvent also played a crucial role, with 1,2-dichloroethane (1,2-DCE) providing the highest yield (72%) when combined with TfOH at 80°C. nih.gov

Similarly, in the synthesis of the key precursor for ticlopidine, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, optimization of the cyclization step was explored. The Pictet-Spengler type reaction of thiophene-2-ethylamine with an aldehyde equivalent was optimized. Using 1,3-dioxolane (B20135) in the presence of concentrated sulfuric acid at 75°C for 10 hours gave an 88% yield of the cyclized product, which was superior to using paraformaldehyde or formaldehyde (B43269) under other acidic conditions. nih.govresearchgate.net

Industrial Production Methodologies and Scalability Studies for Thienopyridine Systems

The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only high-yielding but also scalable, cost-effective, safe, and environmentally acceptable. nih.govresearchgate.net Research into the synthesis of major thienopyridine drugs like ticlopidine has led to the development of such scalable processes. nih.gov

Use of Inexpensive Reagents: The process utilizes readily available and low-cost starting materials and reagents. nih.govresearchgate.net

Operationally Simple Procedures: The synthetic steps are designed to be straightforward, with simple work-up procedures, which is crucial for industrial applications. nih.govresearchgate.net

Environmental Acceptability: The methodology is considered environmentally acceptable, a growing concern in industrial chemical manufacturing. nih.govresearchgate.net

The industrial production of the necessary pyridine precursors, such as 3-methylpyridine (B133936), often involves gas-phase reactions over catalyst beds at high temperatures. mdpi.com For instance, 3-methylpyridine can be produced from the reaction of acrolein with ammonia. mdpi.com While the industrial processes for the core heterocyclic starting materials are established, the development of scalable routes for complex derivatives like the thienopyridines remains an active area of research, aiming to improve efficiency and reduce environmental impact. researchgate.netmdpi.com

Reaction Mechanisms and Mechanistic Studies of Methyl Thieno 3,2 C Pyridine 2 Carboxylate Transformations

Exploration of Reaction Pathways for Ring Formation and Functionalization

The construction of the thieno[3,2-c]pyridine (B143518) skeleton, the core of methyl thieno[3,2-c]pyridine-2-carboxylate, can be achieved through various synthetic strategies. One prominent pathway involves the cyclization of a suitably substituted thiophene (B33073) derivative. A well-established method begins with 3-thienaldehyde, which undergoes a series of transformations to build the fused pyridine (B92270) ring. google.com The initial step is the formation of a Schiff base by reacting 3-thienaldehyde with an aminoacetaldehyde acetal (B89532). google.com Subsequent reduction of the imine, for instance with sodium borohydride (B1222165), yields the corresponding secondary amine. google.com This intermediate is then typically protected, often as a sulfonamide, before the crucial acid-catalyzed cyclization step that forms the thieno[3,2-c]pyridine ring system. google.com

Another strategy for the synthesis of thieno[3,2-c]pyridines involves a domino reaction initiated by Lawesson's reagent on aminopropenoyl cyclopropanes. This approach leads to the formation of substituted thieno[3,2-c]pyridin-4(5H)-ones through a proposed mechanism involving regioselective thionation, ring-enlargement, and an intramolecular aza-cyclization sequence. researchgate.net

Functionalization of the pre-formed thieno[3,2-c]pyridine ring system opens avenues for creating diverse derivatives. The inherent electronic properties of the bicyclic system, with the thiophene moiety being more susceptible to electrophilic attack and the pyridine ring being prone to nucleophilic substitution (especially when activated), dictate the regioselectivity of these reactions. The presence of the carboxylate group at the 2-position further influences the reactivity of the thiophene ring.

The functionalization can also be achieved through modern cross-coupling techniques. For instance, palladium-catalyzed direct C-H arylation allows for the introduction of aryl groups onto the thiophene ring, demonstrating the versatility of this scaffold in forming carbon-carbon bonds. mdpi.com

Role of Catalysis in Thienopyridine Synthesis (e.g., Palladium Catalysts, Acid Catalysis, Base Catalysis)

Catalysis is a cornerstone in the synthesis and functionalization of the thieno[3,2-c]pyridine core, enabling efficient and selective transformations.

Acid Catalysis: Strong mineral acids play a pivotal role in the intramolecular cyclization reactions to form the thieno[3,2-c]pyridine ring. For example, the cyclization of N-(3-thienyl)-methyl-N-[2,2-(dialkoxy)ethyl]-para-toluene sulfonamide is effectively promoted by strong acids like hydrochloric acid or sulfuric acid in an inert solvent. google.com The reaction temperature for this acid-catalyzed cyclization can range from 50°C to the boiling point of the reaction mixture. google.com This step is crucial for the formation of the bicyclic system. The proposed mechanism involves the acid-catalyzed hydrolysis of the acetal to an aldehyde, which then undergoes an intramolecular electrophilic substitution onto the electron-rich thiophene ring, followed by dehydration to yield the aromatic pyridine ring.

Palladium Catalysis: Palladium catalysts are instrumental in the functionalization of the thienopyridine skeleton through cross-coupling reactions. These methods allow for the introduction of a wide array of substituents that would be difficult to incorporate otherwise. Palladium-catalyzed direct C-H arylation has been successfully applied to thienopyridines, enabling the formation of C-C bonds at specific positions on the thiophene ring. mdpi.com Although the direct C-H arylation on the C2 and C3 positions of the thiophene ring in thieno[3,2-b]pyridines has been explored, the principles can be extended to the thieno[3,2-c]pyridine isomer. mdpi.com Suzuki-Miyaura coupling reactions, catalyzed by palladium complexes, are also employed to introduce aryl or heteroaryl groups. These reactions typically involve a palladium(II) acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as triphenylphosphine, and a base like sodium carbonate. google.com

Table 1: Palladium-Catalyzed Reactions for Thienopyridine Functionalization

Reaction TypeCatalyst/LigandBaseSolventSubstrate ScopeRef
Direct C-H ArylationPd(OAc)₂ / P(Cy)₃HBF₄K₂CO₃TolueneThieno[3,2-b]pyridines mdpi.com
Suzuki-Miyaura CouplingPd(OAc)₂ / PPh₃Na₂CO₃1,2-dimethoxyethane/waterBromo-thieno[3,2-c]pyridines google.com
Intramolecular C-H ArylationPd(OAc)₂ / PPh₃K₂CO₃TolueneN-Aryl-pyridinecarboxamides nih.gov

Base Catalysis: Base catalysis is frequently employed in the functionalization of thienopyridines, particularly in nucleophilic substitution reactions. For instance, in the synthesis of related thieno[2,3-c]pyridine (B153571) derivatives, a basic medium using triethylamine (B128534) is used for the reaction of an amino-thienopyridine with chloroacetyl chloride. nih.gov In the context of this compound, bases can facilitate the saponification of the ester group to the corresponding carboxylic acid using alkali metal hydroxides like sodium or potassium hydroxide. cymitquimica.com Furthermore, the condensation of a tetrahydro-thieno[3,2-c]pyridine with an ester can be effected in the presence of an alkali metal carbonate, such as potassium carbonate, in an inert solvent. cymitquimica.com

Stereochemical Aspects in Thienopyridine Derivatization

The investigation of stereochemical aspects in the derivatization of this compound is a more specialized area of study. While the core thieno[3,2-c]pyridine ring system is planar and achiral, the introduction of substituents can create stereocenters, leading to the formation of enantiomers or diastereomers.

For instance, reactions involving the functionalization of a side chain attached to the nitrogen atom or other positions on the ring can generate chiral centers. An example from a related series involves the synthesis of tetrahydrofuro[3,2-c]pyridines via a Pictet-Spengler reaction. beilstein-journals.org This reaction proceeds through the condensation of an amine with an aldehyde, followed by an acid-catalyzed cyclization. If the aldehyde or the amine precursor contains a chiral center, or if a chiral catalyst is employed, the reaction can proceed with stereoselectivity.

In the context of this compound, if a substituent introduced at a position on the pyridine or thiophene ring, or on the ester group, creates a chiral center, the resulting product would be a racemate unless a stereoselective synthetic method is employed. For example, the reduction of a ketone substituent to a secondary alcohol using a chiral reducing agent could lead to the formation of a specific enantiomer.

While specific studies on the stereoselective derivatization of this compound are not extensively documented in the provided search results, the general principles of asymmetric synthesis would apply. The use of chiral auxiliaries, catalysts, or reagents would be necessary to control the stereochemical outcome of reactions that introduce chirality into the molecule. The noncatalyzed, regio- and stereoselective hypochlorite (B82951) oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, which proceeds through different mechanistic pathways depending on the solvent, highlights the potential for achieving stereoselectivity in related systems. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Methyl Thieno 3,2 C Pyridine 2 Carboxylate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of methyl thieno[3,2-c]pyridine-2-carboxylate derivatives. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) NMR experiments allows for a detailed assignment of all atoms within the molecule.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. For instance, in methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the methyl ester protons (OMe) typically appear as a singlet around δ 3.75-3.85 ppm. nih.gov Protons on the pyridine (B92270) and thiophene (B33073) rings, as well as any aryl substituents, exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern. nih.gov For example, in methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate, the aromatic protons appear as a multiplet in the range of δ 7.43–7.48 ppm, while the pyridine protons are observed as doublets of doublets at δ 7.56, 8.61, and 8.74 ppm, corresponding to H-6, H-7, and H-5, respectively. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of the methyl ester group in thieno[3,2-b]pyridine (B153574) derivatives is typically observed around δ 162.1 ppm. nih.gov Aromatic and heterocyclic carbons resonate in the region of δ 122.0–153.3 ppm, with their specific shifts being sensitive to the electronic effects of substituents. nih.gov For example, in a derivative with a trifluoromethyl group, the CF₃ carbon can be identified by its characteristic quartet in the ¹³C NMR spectrum due to coupling with the fluorine atoms. nih.gov

¹⁹F NMR is specifically used for derivatives containing fluorine atoms. For a methyl 3-(p-trifluoromethylphenyl)thieno[3,2-b]pyridine-2-carboxylate, the three fluorine atoms of the CF₃ group would give a singlet in the ¹⁹F NMR spectrum, for instance at δ -62.63 ppm. nih.gov

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for assembling the complete molecular structure. nih.gov COSY experiments establish proton-proton couplings, helping to trace out spin systems within the molecule. nih.gov HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. nih.govnih.gov This information is instrumental in assigning the quaternary carbons and confirming the connectivity between different fragments of the molecule. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivative nih.gov

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
OMe3.75 (s, 3H)52.6
5-H8.74 (dd, J = 4.4, 1.6 Hz, 1H)148.6
6-H7.56 (dd, J = 8.0, 4.4 Hz, 1H)122.0
7-H8.61 (dd, J = 8.0, 1.6 Hz, 1H)132.0
Ar-H7.43–7.48 (m, 5H)127.4, 128.0, 130.5
C=O-162.1

Data presented for Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate in DMSO-d₆.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound derivatives and gaining insights into their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition of a molecule. acs.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions from the sample. nih.gov For example, a synthesized methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate would be expected to show a prominent [M+H]⁺ ion in the ESI-MS spectrum, confirming its molecular weight. nih.gov

The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. The way a molecule breaks apart upon ionization can reveal the presence of specific functional groups and how they are connected.

Table 2: HRMS Data for Selected Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate Derivatives nih.gov

Compound Substituent Calculated [M+H]⁺ Found [M+H]⁺
2a Phenyl270.0634270.03
2b p-Tolyl284.0791-
2c 4-Methoxyphenyl300.0740-
2e 4-Chlorophenyl304.0245-
2f 4-(Trifluoromethyl)phenyl338.0508338.05
2h Pyridin-4-yl271.0587271.04

Note: The full elemental analysis provides further confirmation of the compound's composition. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the ester, typically in the region of 1680-1750 cm⁻¹. researchgate.net The presence of aromatic C-H bonds would be indicated by absorptions above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. mdpi.com The C-N and C-S stretching vibrations within the heterocyclic ring system also give rise to characteristic bands in the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for Thienopyridine Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
Carbonyl (ester)C=O stretch1686 - 1752 researchgate.net
Aromatic C-HC-H stretch> 3000 mdpi.com
Aliphatic C-HC-H stretch< 3000 mdpi.com

Chromatographic Methods for Purification and Purity Evaluation

Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for assessing their purity.

Thin Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. nih.gov By comparing the R_f value of the product to that of the starting materials, one can determine if the reaction has gone to completion.

Column Chromatography and Dry Flash Chromatography are preparative techniques used to separate the desired product from unreacted starting materials, by-products, and other impurities. nih.gov These methods rely on the differential partitioning of the components of a mixture between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (e.g., a mixture of solvents like ether and petroleum ether). nih.gov The choice of eluent is critical for achieving good separation.

The purity of the final compound is often confirmed by a combination of the spectroscopic techniques mentioned above. The absence of impurity signals in the NMR spectra and a single spot on a TLC plate are strong indicators of a pure compound.

Computational Chemistry and Quantum Chemical Investigations on Methyl Thieno 3,2 C Pyridine 2 Carboxylate

Electronic Structure Analysis and Molecular Orbital Theory Applications

The electronic structure of a molecule is fundamental to understanding its reactivity, stability, and spectroscopic properties. For Methyl thieno[3,2-c]pyridine-2-carboxylate, Density Functional Theory (DFT) is a commonly employed method to elucidate its electronic characteristics.

At the heart of this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In a related study on a thieno[3,2-c]pyridine-4,6-dione derivative, DFT calculations using the CAM-B3LYP functional with a 6-31G(d,p) basis set were performed to understand its electronic properties. rsc.org For this compound, a similar analysis would reveal the distribution of electron density. It is anticipated that the HOMO would be localized primarily on the electron-rich thieno[3,2-c]pyridine (B143518) ring system, while the LUMO might be distributed over the pyridine (B92270) and carboxylate moieties, which possess electron-withdrawing characteristics.

Molecular Electrostatic Potential (MESP) maps are another vital tool. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MESP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group, indicating these as sites for potential electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. In a study of Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, MESP analysis revealed that the carbonyl group and the secondary amine are electron-rich and likely to act as nucleophiles. mdpi.com

Table 1: Representative Frontier Molecular Orbital Energies for a Thienopyridine Derivative (Note: This data is for a related thienopyridine compound and is illustrative of the expected values for this compound.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.1
HOMO-LUMO Gap4.4

Reaction Mechanism Simulations and Transition State Modeling

Computational chemistry can model the pathways of chemical reactions, identifying intermediate structures and the transition states that connect them. This is particularly useful for understanding the synthesis of complex heterocyclic systems like thieno[3,2-c]pyridines.

The synthesis of the thieno[3,2-c]pyridine core often involves cyclization reactions. DFT calculations can be employed to map the potential energy surface of these reactions. By locating the transition state structures and calculating their energies, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility.

For instance, in the synthesis of related quinoline (B57606) derivatives, DFT calculations have been used to interpret the regioselectivity of alkylation reactions by modeling the electron structure of the intermediate anion. mdpi.com A similar approach for the synthesis of this compound would involve modeling the key bond-forming steps to understand the reaction mechanism and predict the most favorable reaction conditions. This analysis can also explain the formation of any observed byproducts.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Cyclization Step in Thienopyridine Synthesis (Note: This table presents hypothetical data to illustrate the output of reaction mechanism simulations.)

Reaction StepTransition StateActivation Energy (kcal/mol)
Ring ClosureTS115.2
AromatizationTS28.5

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms. The primary focus would be on the orientation of the methyl carboxylate group relative to the thienopyridine ring.

By systematically rotating the single bonds, a potential energy surface can be generated, and the low-energy conformers can be identified. Quantum chemical calculations would then be used to determine the relative energies of these conformers.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. An MD simulation of this compound in a solvent, such as water, would reveal how the molecule flexes and interacts with its environment. This is particularly important for understanding how the molecule might behave in a biological system. A study on a tetrahydrothienopyridine derivative utilized a 50 ns molecular dynamics simulation to validate molecular docking results and assess the stability of the ligand-protein complex. proquest.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can be used to confirm the structure of a synthesized compound. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly powerful application.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts for this compound. These predicted shifts can then be compared with experimental data to verify the structural assignment. Studies have shown that with appropriate levels of theory, such as GIAO-PBE0/6-31G(d), a high degree of accuracy can be achieved for heterocyclic molecules. nih.gov

Table 3: Representative Predicted vs. Experimental ¹H NMR Chemical Shifts for a Thienopyridine Ring Proton (Note: This table illustrates the comparison between computationally predicted and experimentally observed NMR data.)

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-67.457.43

In Silico Screening and Ligand-Protein Interaction Modeling

The thieno[3,2-c]pyridine scaffold is of interest in medicinal chemistry. In silico screening techniques, such as molecular docking, can be used to predict the binding affinity and mode of interaction of this compound with various biological targets.

Molecular docking simulations would place the molecule into the binding site of a protein and score the interactions. This can help to identify potential protein targets and to understand the key molecular interactions that stabilize the ligand-protein complex. These interactions often include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, in silico molecular docking studies on thieno[2,3-c]pyridine (B153571) derivatives have identified them as potential inhibitors of Hsp90, with the simulations highlighting crucial molecular interactions within the protein's binding pocket. nih.gov Similarly, docking studies of other thienopyrimidine derivatives have been used to predict their mechanism of action against targets like EGFR and PI3K. nih.gov For this compound, such studies could guide the design of more potent and selective analogs.

Table 4: Illustrative Molecular Docking Results for a Thienopyridine Derivative with a Kinase Target (Note: This data is representative of the output from a molecular docking study.)

ParameterValue
Binding Energy (kcal/mol)-8.5
Key Interacting ResiduesLYS745, MET793, ASP855
Types of InteractionsHydrogen bond, Hydrophobic interaction

Medicinal Chemistry and Biological Activity Research on Methyl Thieno 3,2 C Pyridine 2 Carboxylate and Analogues

Thienopyridine Scaffolds as Pharmacophores in Drug Discovery

The thienopyridine framework, an isostere of purine, has proven to be a versatile scaffold in medicinal chemistry, leading to the development of a diverse array of therapeutic agents. Its unique structural and electronic properties allow for favorable interactions with a multitude of biological targets, making it a "privileged structure" in the design of novel drugs. The fusion of a thiophene (B33073) and a pyridine (B92270) ring creates a bicyclic system that can be readily functionalized at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This scaffold's success is exemplified by clinically approved drugs and numerous investigational compounds. The inherent bioactivity of the thienopyridine nucleus has been exploited to generate compounds with a broad spectrum of pharmacological activities, including antiplatelet, anticancer, antimicrobial, and anti-inflammatory effects. The structural rigidity of the fused ring system, combined with the potential for diverse substitution patterns, provides a robust platform for the rational design of potent and selective inhibitors and modulators of enzymes and receptors.

Structure-Activity Relationship (SAR) Studies of Methyl thieno[3,2-C]pyridine-2-carboxylate Derivatives

The biological activity of derivatives of the this compound scaffold is intricately linked to the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial in elucidating these connections and guiding the design of more potent and selective compounds.

For instance, in a series of novel thieno[3,2-c]pyrazol-3-amine derivatives designed as Glycogen Synthase Kinase-3β (GSK-3β) inhibitors, the substitution pattern on the thienopyridine core played a critical role in their inhibitory activity. The introduction of various substituents allowed for an exploration of the chemical space around the core, revealing that specific modifications could significantly enhance potency. The thieno[3,2-c]pyrazol-3-amine framework itself was designed to form key hydrogen bond interactions with the hinge region of the kinase, with the pyridine nitrogen acting as a hydrogen bond acceptor to interact with a lysine (B10760008) residue (Lys85) in the active site.

Similarly, in the development of smoothened (Smo) receptor antagonists based on a tetrahydrothieno[3,2-c]pyridine scaffold, a scaffold hopping strategy was employed to identify novel derivatives with promising inhibitory activity against the Hedgehog (Hh) signaling pathway. The SAR of these compounds indicated that the tetrahydrothieno[3,2-c]pyridine core is a viable starting point for further optimization to develop potent anticancer agents.

Investigation of Enzyme Inhibition Profiles

Derivatives of the thienopyridine scaffold have been extensively investigated as inhibitors of a wide range of enzymes critical in various disease pathologies.

Glycogen Synthase Kinase-3β (GSK-3β): A series of novel thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of GSK-3β, an enzyme implicated in the pathology of Alzheimer's disease. One derivative, 16b , demonstrated a remarkable in vitro IC50 of 3.1 nM. nih.gov This compound exhibited good selectivity over a panel of 21 other kinases, though some activity against CDK5 and CK2 was noted. nih.gov In cellular assays, compound 16b showed no cytotoxicity at concentrations up to 50 μM and effectively inhibited GSK-3β, as evidenced by the upregulation of its phosphorylation at Ser9. nih.gov

CompoundTarget EnzymeIC50 (nM)
16b GSK-3β3.1

DNA Gyrase: While specific data for thieno[3,2-c]pyridine (B143518) derivatives is limited, related thieno[2,3-b]pyridine (B153569) compounds have shown significant inhibitory activity against E. coli DNA gyrase B. This suggests that the broader thienopyridine scaffold has the potential to be developed into effective antibacterial agents targeting this essential bacterial enzyme.

Other Kinases: The thieno[3,2-b]pyridine (B153574) scaffold has been identified as an attractive template for developing highly selective inhibitors of underexplored protein kinases. The weak interaction of this core with the kinase hinge region allows for diverse binding modes, leading to high kinome-wide selectivity. This adaptability suggests that the thieno[3,2-c]pyridine isomer could also serve as a foundation for the design of selective kinase inhibitors.

Receptor Modulatory Effects

Thienopyridine derivatives have also demonstrated significant potential as modulators of various cell surface receptors, highlighting their versatility in targeting different classes of proteins.

Potassium Channel Inhibitors: Thieno[3,2-c]pyridine compounds have been patented as potassium channel inhibitors. These channels are involved in a multitude of physiological processes, and their modulation has therapeutic applications in cancer, arrhythmias, and autoimmune and inflammatory diseases.

Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGlu5) Negative Allosteric Modulators: Research into thieno[3,2-b]pyridine-5-carboxamide and thieno[2,3-b]pyridine derivatives has led to the discovery of potent negative allosteric modulators (NAMs) of the mGlu5 receptor. These receptors are implicated in various neurological and psychiatric disorders. While specific data on the thieno[3,2-c]pyridine isomer is not available, the findings from related scaffolds underscore the potential of this chemical class to modulate mGlu5 activity.

Muscarinic Acetylcholine (B1216132) Receptor M4 Modulators: A thieno[2,3-b]pyridine derivative, LY2033298, has been identified as a selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor. nih.govnih.gov This receptor is a promising target for the treatment of schizophrenia. The compound was found to potentiate the binding affinity of acetylcholine and demonstrated efficacy in preclinical models, suggesting that selective M4 receptor modulation is a viable therapeutic strategy. nih.govnih.gov

Preclinical Biological Efficacy Studies

Antiproliferative and Antitumor Activities

The anticancer potential of thienopyridine derivatives has been a significant area of research, with studies demonstrating their efficacy against various cancer cell lines.

Novel thieno[2,3-c]pyridine (B153571) derivatives have been synthesized and evaluated for their anticancer properties. In one study, compound 6i showed potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. nih.gov This compound was found to induce cell death through mechanisms distinct from apoptosis and caused a G2 phase arrest in the cell cycle. nih.gov

CompoundCell LineCancer TypeIC50 (µM)
6i HSC3Head and Neck10.8
T47DBreast11.7
RKOColorectal12.4

Another study on thieno[2,3-b]pyridine-based compounds showed that derivative 4b exhibited potent cytotoxicity against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cells, with IC50 values of 3.12 µM and 20.55 µM, respectively. ekb.eg

CompoundCell LineCancer TypeIC50 (µM)
4b HepG-2Hepatocellular Carcinoma3.12
MCF-7Breast Cancer20.55

Antimicrobial and Antibacterial Investigations

Thienopyridine scaffolds have also been explored for their antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal strains.

A series of thieno[3,2-c]pyridine benzohydrazide (B10538) derivatives were synthesized and evaluated for their antibacterial activity. Compounds 9i (R = 4-SO2Me) and 9f (R = 4-OH) demonstrated excellent activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, with some derivatives showing efficacy comparable to the reference drug Norfloxacin. wisdomlib.org

While specific MIC values for these thieno[3,2-c]pyridine derivatives were not provided in the abstract, studies on the related thieno[2,3-d]pyrimidinedione scaffold have reported potent activity against multi-drug resistant Gram-positive organisms. Two compounds in this class displayed MIC values in the range of 2–16 mg/L against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). nih.gov However, their activity against Gram-negative bacteria was weak, with MIC values ranging from 16 to over 32 mg/L. nih.gov

Compound ClassBacterial StrainsMIC (mg/L)
Thieno[2,3-d]pyrimidinedionesMRSA, VRSA, VRE2-16
Gram-negative bacteria16 - >32

These findings highlight the potential of the thienopyridine core in developing novel antimicrobial agents, although further optimization is needed to enhance the spectrum of activity, particularly against Gram-negative pathogens.

Anti-inflammatory and Immunomodulatory Research

The thienopyridine scaffold is a subject of investigation for its potential anti-inflammatory and immunomodulatory activities. Derivatives of this structure have been shown to influence key pathways in the inflammatory response. For instance, research has highlighted that compounds like Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate possess significant anti-inflammatory properties, making them candidates for studying inflammatory processes and developing new treatments for conditions such as arthritis. The proposed mechanism for these effects involves the inhibition of certain enzymes and the modulation of cytokines and other inflammatory mediators.

Further immunomodulatory effects have been observed with established thienopyridine drugs. Clopidogrel (B1663587), for example, has been shown to decrease the formation of platelet-leukocyte conjugates and reduce the expression of platelet-dependent inflammatory markers like CD40 ligand and P-selectin. oup.comoup.com This indicates an ability to temper the inflammatory aspects of vascular diseases. The potential of thieno[3,2-c]pyridine compounds extends to the treatment of autoimmune and inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disorder, through mechanisms like potassium channel inhibition. google.com The structural class of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid has also been noted for its potential to modulate inflammatory pathways, further cementing the role of this heterocyclic system in anti-inflammatory research. evitachem.com

Cardiovascular Disease Research (e.g., Platelet Aggregation Inhibition, Antithrombotic Properties, Calcium Channel Antagonism, Management of Atrial Fibrillation)

The most established therapeutic application of the thienopyridine class is in the management of cardiovascular diseases, primarily due to their potent antiplatelet activity. wikipedia.orgjddtonline.info

Platelet Aggregation Inhibition and Antithrombotic Properties Thienopyridines function as selective, irreversible antagonists of the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. oup.comoup.comwikipedia.orgnih.gov By binding to this receptor, they block ADP-mediated platelet activation, a critical step in the formation of thrombi. oup.comjddtonline.info This mechanism underpins their use in preventing thrombotic events such as myocardial infarction and stroke. nih.govnih.gov The parent compounds are often prodrugs that require metabolic activation in the liver to exert their effect. jddtonline.infoahajournals.org

The binding to the P2Y12 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and subsequently, reduced activation of protein kinases that are necessary for the full platelet aggregation response. oup.comjddtonline.info Research has demonstrated that various thienopyridine derivatives possess potent anti-platelet and antithrombotic properties. google.com Studies on thieno[2,3-b]pyridine derivatives have identified compounds with greater in vitro anti-platelet activity compared to clopidogrel. nih.govlookchem.com

Table 1: Antiplatelet Activity of a Thiazole Derivative (R4)
Inducing AgentIC₅₀ (µM)Reference
Collagen0.55 ± 0.12 healthbiotechpharm.org
ADP0.26 ± 0.20 healthbiotechpharm.org

Calcium Channel Antagonism Research in this area has focused more on the interaction between thienopyridines and calcium-channel blockers rather than an intrinsic calcium channel antagonism of the thienopyridine scaffold itself. Studies have investigated how co-administration of calcium-channel antagonists, which are known inhibitors of the cytochrome P450 (CYP) 3A enzyme system, might alter the metabolic activation of clopidogrel. jacc.org This interaction is clinically relevant as it could potentially diminish the antiplatelet effect of the thienopyridine. jacc.org The mechanism of platelet activation itself involves calcium, as the P2Y1 receptor pathway, which is also involved in platelet aggregation, leads to the mobilization of intracellular calcium. oup.comjddtonline.info

Management of Atrial Fibrillation Thienopyridine derivatives are a component of triple antithrombotic therapy, often combined with aspirin (B1665792) and an oral anticoagulant, for patients with atrial fibrillation who are undergoing coronary stenting procedures. nih.gov Atrial fibrillation is a common cardiac arrhythmia that increases the risk of stroke, and the antithrombotic properties of thienopyridines are leveraged to manage this risk, particularly in the context of concurrent coronary artery disease. nih.govresearchgate.net Patent literature also discloses that certain thieno[3,2-c]pyridine compounds are being explored for the treatment of atrial fibrillation through mechanisms such as potassium channel inhibition. google.com

Neurotropic and Central Nervous System (CNS) Activities

The thienopyridine scaffold has been explored for a range of neurotropic and CNS activities beyond its traditional cardiovascular applications.

Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated for neurotropic effects, demonstrating anticonvulsant, sedative, and antianxiety properties in biological assays. nih.gov Similarly, related fused heterocyclic systems like pyridofuro[3,2-d]pyrimidines have shown notable anticonvulsant activity. nih.gov

A distinct line of CNS research has identified thieno[3,2-b]pyridine-5-carboxamide derivatives as potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5). nih.gov As L-glutamate is the primary excitatory neurotransmitter in the mammalian CNS, modulating its receptors has significant therapeutic potential. nih.gov These mGlu5 NAMs are being investigated for conditions such as Levodopa-induced dyskinesia and pain. nih.gov

Furthermore, derivatives of methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate have been identified as antagonists of the transient receptor potential vanilloid 1 (TRPV1), a receptor that plays a significant role in pain perception pathways. evitachem.com

Table 2: mGlu₅ Negative Allosteric Modulator (NAM) Activity of Thieno[3,2-b]pyridine Derivatives
Compound IDCore StructureSubstitutionshmGlu₅ IC₅₀ (nM)Reference
19aBThieno[3,2-b]pyridine(R)-tetrahydrofuranyl ether, 5-fluoropyridyl amide61 nih.gov
19aDThieno[3,2-b]pyridine(R)-tetrahydrofuranyl ether, 6-methylpyridyl amide22 nih.gov
19bASubstituted Thieno[3,2-b]pyridine-328 nih.gov
19cASubstituted Thieno[3,2-b]pyridine-357 nih.gov

Antidiabetic Research

Investigations into the broader therapeutic utility of the thienopyridine scaffold have included its potential role in managing metabolic diseases. Patent filings have disclosed that certain thieno[3,2-c]pyridine compounds are being explored for the treatment and prevention of type-2 diabetes mellitus. google.com The proposed mechanism of action for this antidiabetic effect is the inhibition of potassium channels. google.com

Antiparasitic Research

In the search for new treatments for infectious diseases, thienopyridine derivatives have emerged as a promising class of antiparasitic agents. Specifically, 4-arylthieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of compounds with potent activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com

These compounds have demonstrated strong antiparasitic activity, with the most potent examples inhibiting the parasite with IC₅₀ values in the low nanomolar range and exhibiting high selectivity. mdpi.com Interestingly, while structurally analogous to other compounds that inhibit the plasmodial enzyme PfGSK-3, these thieno[2,3-b]pyridine-2-carboxamides are only weak inhibitors of this enzyme, suggesting they act via a different and potentially novel biological target. mdpi.com

Smoothened Antagonism

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and is implicated in several types of human cancers when aberrantly activated. rsc.org The Smoothened (Smo) receptor is a key component that mediates Hh signaling, making it an attractive target for anticancer drug development. rsc.org

Research has led to the synthesis of novel tetrahydrothieno[3,2-c]pyridine derivatives designed as Smoothened antagonists. rsc.org Using a scaffold hopping strategy, compounds with this novel structure have demonstrated promising inhibition of both the Hedgehog pathway and the Smoothened receptor, indicating that this scaffold is a valuable starting point for further optimization into potential anticancer agents. rsc.org

In Vitro and In Vivo Efficacy Assessment Methodologies (e.g., Cell Line Assays, Chick Chorioallantoic Membrane (CAM) Grafts)

The evaluation of the diverse biological activities of thienopyridine derivatives relies on a range of established and innovative assessment methodologies.

In Vitro Cell Line Assays Standard in vitro methods are fundamental for the initial screening and mechanistic study of these compounds. For assessing anticancer potential, a variety of human cancer cell lines are utilized. For example, thieno[2,3-c]pyridine derivatives have been screened against breast cancer (MCF7, T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines using the MTT assay to determine cell viability and cytotoxicity. nih.gov To delve deeper into the mechanism of action, techniques such as Annexin V/propidium iodide (PI) double staining are used to assess apoptosis, while PI staining alone is used for cell cycle analysis to see if compounds induce arrest at specific phases. nih.gov For antiparasitic studies, cytotoxicity is often determined against non-cancerous human cell lines like HEK293T to establish a selectivity index. mdpi.com

Chick Chorioallantoic Membrane (CAM) Grafts The chick chorioallantoic membrane (CAM) assay serves as a robust in vivo model that bridges the gap between in vitro assays and more complex mammalian models. nih.govmdpi.com The CAM is the highly vascularized extraembryonic membrane of a chick embryo, which, being naturally immunodeficient, provides an ideal environment for grafting tumor cells and studying tumor growth, angiogenesis, and metastasis. nih.govmdpi.com

This methodology has been explicitly used to evaluate the antitumor activity of novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivatives. mdpi.comnih.gov In these studies, human cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231, are grafted onto the CAM. mdpi.comnih.govnih.govresearchgate.net The effect of the test compounds on tumor growth and the inhibition of blood vessel formation (antiangiogenesis) can then be observed and quantified. mdpi.comresearchgate.net The CAM assay is valued for being relatively inexpensive, rapid, and suitable for screening numerous compounds, offering a powerful tool for in vivo efficacy assessment. mdpi.commdpi.com

Drug Metabolism and Pharmacokinetic (DMPK) Characterization of Thienopyridine Analogues

The drug metabolism and pharmacokinetic (DMPK) profile of thienopyridine analogues is crucial for determining their therapeutic potential. While specific experimental data for this compound is not extensively available in public literature, studies on analogous compounds provide significant insights into their DMPK properties.

Thienopyridines, particularly those developed as antiplatelet agents like clopidogrel and prasugrel (B1678051), are well-known prodrugs. mdpi.comnih.govnih.govnih.gov Their biotransformation is a critical step for their pharmacological activity. This activation is primarily carried out by the hepatic cytochrome P450 (CYP) enzyme system. mdpi.com For instance, clopidogrel is metabolized to its active thiol-containing metabolite by several CYP enzymes, including CYP2C19, CYP1A2, and CYP2B6. nih.gov This dependence on CYP enzymes can lead to variability in patient response due to genetic polymorphisms, as seen with CYP2C19 and clopidogrel. mdpi.comnih.gov

In contrast, other thienopyridines like prasugrel undergo a different metabolic activation pathway, starting with hydrolysis by carboxylesterase 2 in the intestine, which makes its response more predictable. mdpi.comnih.govnih.gov The metabolism of these compounds often leads to the formation of both active and inactive metabolites, and the efficiency of these pathways influences the onset and extent of their biological effects. mdpi.comnih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for some thieno[3,2-d]pyrimidine (B1254671) derivatives suggest that many compounds within this class may exhibit low gastrointestinal absorption. researchgate.net Computational tools are increasingly used to predict the pharmacokinetic parameters and bioavailability of novel thienopyridine derivatives early in the drug discovery process. researchgate.net For instance, in a study of novel thieno[3,2-b]pyridine-5-carboxamide derivatives, in silico tools were used to predict hepatic clearance and plasma protein binding to select candidates for further DMPK profiling. nih.gov

Table 1: Predicted ADME Properties of Selected Thienopyridine Derivatives

Compound ClassPredicted PropertyObservationSource
Thieno[3,2-d]pyrimidine derivativesGastrointestinal AbsorptionLow researchgate.net
Thieno[3,2-b]pyridine-5-carboxamide derivativesHepatic ClearanceModerate (for selected compounds) nih.gov
Thieno[3,2-b]pyridine-5-carboxamide derivativesPlasma Protein Binding (human)Moderate (for selected compounds) nih.gov

Toxicity Evaluation of Thienopyridine Derivatives

In vitro cytotoxicity screening is a common initial step in evaluating the toxicity of new chemical entities. Several studies have investigated the cytotoxic effects of various thieno[2,3-b]pyridine and thieno[3,2-b]pyridine derivatives against a range of cancer cell lines. For instance, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were evaluated for their antitumor activity. mdpi.com Notably, some of these compounds demonstrated selective cytotoxicity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) without showing significant toxicity to a non-tumorigenic mammary epithelial cell line (MCF-12A). mdpi.com This selectivity is a desirable characteristic for potential anticancer agents.

In another study, newly synthesized thieno[2,3-c]pyridine derivatives were screened for their anticancer activity. nih.gov Compound 6i from this series showed potent inhibition against HSC3 (head and neck cancer), T47D (breast cancer), and RKO (colorectal cancer) cell lines, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively. nih.gov

The parent thieno[3,2-c]pyridine scaffold has been assessed for its hazard profile. According to aggregated GHS data, it may be harmful if swallowed and can cause skin and serious eye irritation, as well as respiratory irritation. nih.gov

More established thienopyridine drugs, like ticlopidine (B1205844), have been associated with hematological adverse effects, including neutropenia and thrombotic thrombocytopenic purpura. angelfire.com However, later-generation compounds like clopidogrel have a more favorable safety profile with a lower incidence of these severe side effects. angelfire.com Bleeding is a known risk associated with antiplatelet thienopyridines due to their mechanism of action. nih.gov In a comparative study, novel thienopyridine derivatives were found to have lower toxicity than prasugrel. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Thienopyridine Derivatives

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Source
Thieno[2,3-c]pyridine derivative 6iHSC3Head and Neck10.8 nih.gov
Thieno[2,3-c]pyridine derivative 6iT47DBreast11.7 nih.gov
Thieno[2,3-c]pyridine derivative 6iRKOColorectal12.4 nih.gov
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Compound 2)MCF-7Breast0.013 mdpi.com
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231 & MDA-MB-468Breast (TNBC)Selective activity mdpi.com

Table 3: Predicted Acute Oral Toxicity of Thieno[3,2-d]pyrimidine Derivatives

Compound SeriesPredicted LD50 (mg/kg)Toxicity ClassSource
S51001-20184-5 researchgate.net
S81001-20184-5 researchgate.net
S91001-20184-5 researchgate.net

Applications of Methyl Thieno 3,2 C Pyridine 2 Carboxylate in Materials Science and Organic Electronics

Development of Organic Semiconductors

Derivatives of the thieno[3,2-c]pyridine (B143518) core are being actively investigated for their potential in organic field-effect transistors (OFETs), a key component of modern organic electronics. The inherent properties of the thieno[3,2-c]pyridine structure, such as its fused aromatic system, contribute to the charge transport capabilities necessary for semiconductor performance.

A notable example is a bisisoindigo derivative that incorporates thieno[3,2-c]pyridine-4,6-dione subunits (TPBIID). rsc.org This complex molecule has demonstrated balanced ambipolar charge transport properties, meaning it can effectively transport both positive charges (holes) and negative charges (electrons). rsc.org In OFET devices, TPBIID exhibited respectable hole and electron mobilities. rsc.org

Furthermore, when this thieno[3,2-c]pyridine-based building block was polymerized with other units, the resulting donor-acceptor conjugated polymer (PTPBIID-BT) showed p-type-dominated ambipolar transport characteristics with a significant maximum hole mobility. rsc.org The performance of these materials highlights the potential of the thieno[3,2-c]pyridine scaffold in creating high-performance organic semiconductors. rsc.orgresearchgate.net

Table 1: Charge Carrier Mobilities of a Thieno[3,2-c]pyridine-4,6-dione Derivative and its Polymer

MaterialHole Mobility (μh) in cm² V⁻¹ s⁻¹Electron Mobility (μe) in cm² V⁻¹ s⁻¹
TPBIID0.0110.015
PTPBIID-BT0.16-

Exploration of Electronic and Optical Properties

The electronic and optical properties of materials derived from thieno[3,2-c]pyridine are central to their function in electronic devices. The extended π-conjugation in these systems, arising from the fused thiophene (B33073) and pyridine (B92270) rings, is a key determinant of their electronic behavior. researchgate.net

Research on a bisisoindigo derivative featuring the thieno[3,2-c]pyridine-4,6-dione core (TPBIID) has provided insights into its molecular geometry and optical properties. rsc.org These characteristics are crucial for understanding how the material will behave in an electronic device. The corresponding polymer, PTPBIID-BT, also underwent systematic investigation of its optical and morphological features. rsc.org

While specific data for Methyl thieno[3,2-c]pyridine-2-carboxylate is limited, the broader class of thienopyridine and thienothiophene-based materials is known for its tunable electronic properties. rsc.orgrsc.org For instance, theoretical studies on new π-conjugated materials based on thienopyrazine, a related structure, have shown that their HOMO and LUMO energy levels can be modified, which is critical for applications in organic solar cells. researchgate.net The ability to tune these energy levels allows for the optimization of charge transfer processes in photovoltaic devices. researchgate.net

The optical properties of such materials are also of significant interest. For example, a donor-π-acceptor compound incorporating a thieno[3,2-b]thiophene (B52689) linker exhibited a large Stokes shift, which can be advantageous in organic light-emitting diodes (OLEDs). beilstein-journals.org The optical band gap of these materials is another critical parameter that influences their application in organic electronics. beilstein-journals.org

Use as a Building Block for Complex Material Architectures

This compound and its derivatives serve as versatile building blocks for the synthesis of more complex and functional materials. The thieno[3,2-c]pyridine core provides a rigid and planar structure that can be functionalized to create a wide array of molecules with specific properties.

The synthesis of a bisisoindigo derivative (TPBIID) from a thieno[3,2-c]pyridine-4,6-dione subunit exemplifies this principle. rsc.org This molecule was further utilized to create a donor-acceptor conjugated polymer, PTPBIID-BT, demonstrating the utility of the thieno[3,2-c]pyridine unit in polymer chemistry. rsc.org The development of such polymers is crucial for the advancement of solution-processable organic semiconductors. researchgate.net

The ability to synthesize novel functionalized methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates through cross-coupling reactions further underscores the role of these compounds as foundational materials. mdpi.com These synthetic strategies allow for the precise tuning of the electronic and physical properties of the final materials. The synthesis of conjugated polymers containing pyridine-thieno[3,2-b]thiophene moieties has also been reported, leading to materials with good field-effect mobility and efficiency in polymer solar cells. researchgate.net The versatility of the thieno[3,2-c]pyridine scaffold in forming complex architectures positions it as a valuable component in the design of next-generation organic electronic materials. nih.govmdpi.com

Future Research Directions and Emerging Opportunities for Methyl Thieno 3,2 C Pyridine 2 Carboxylate

Integration with Advanced Synthetic Methodologies

The synthesis of Methyl thieno[3,2-c]pyridine-2-carboxylate and its derivatives is poised to benefit significantly from the integration of advanced synthetic methodologies. These approaches promise to enhance efficiency, reduce environmental impact, and allow for the creation of diverse molecular libraries.

Continuous Flow Chemistry: The application of multi-step continuous-flow synthesis offers a promising avenue for the production of thienopyridine derivatives. flinders.edu.au This technology provides superior control over reaction parameters such as temperature and mixing, which can lead to higher yields and purity. flinders.edu.au Furthermore, continuous-flow systems can confine hazardous reagents and intermediates, improving the safety profile of the synthesis. flinders.edu.au The ability to perform sequential reactions in a closed system without isolating intermediates can streamline the synthesis of complex analogs of this compound. flinders.edu.au

Green Chemistry Principles: The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. nih.govresearchgate.net For thieno[3,2-c]pyridine (B143518) derivatives, this includes the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net One-pot multicomponent reactions are another green approach, allowing for the construction of complex molecules from simple precursors in a single step, thereby reducing waste and energy consumption. nih.gov The development of solvent-free or environmentally benign solvent-based procedures for the synthesis of the thieno[3,2-c]pyridine core is an active area of research. researchgate.net

Targeted Drug Delivery Systems and Nanotechnology Applications

To enhance the therapeutic efficacy and minimize potential side effects of drugs derived from this compound, novel drug delivery systems are being explored. Nanotechnology, in particular, offers innovative solutions for targeted delivery.

Nanoparticle-Based Drug Delivery: Encapsulating therapeutic agents within nanoparticles can improve their pharmacokinetic properties, such as solubility and stability. nih.gov For compounds with cardiovascular applications, such as those derived from the thienopyridine scaffold known to inhibit platelet aggregation, nanoparticle delivery systems can target atherosclerotic plaques. nih.govmdpi.com These nanoparticles can be engineered to release their payload in response to specific stimuli present in the diseased microenvironment, such as reactive oxygen species (ROS). nih.gov Materials like poly(lactic-co-glycolic acid) (PLGA) are commonly used as carriers for creating such nanoparticles. youtube.com

The surface of these nanoparticles can be functionalized with targeting ligands to specifically bind to markers on activated platelets or endothelial cells, thereby concentrating the therapeutic agent at the site of action and reducing systemic exposure. youtube.com

High-Throughput Screening and Combinatorial Chemistry for Novel Analogues

The discovery of new therapeutic applications for this compound derivatives can be accelerated through high-throughput screening (HTS) and combinatorial chemistry.

High-Throughput Screening: HTS allows for the rapid testing of large numbers of compounds against a panel of biological targets. Libraries of thieno[2,3-c]pyridine (B153571) derivatives, a closely related isomer, have been screened against various cancer cell lines, including breast, head and neck, and colorectal cancer, to identify potent inhibitors. nih.gov This approach can be readily applied to derivatives of this compound to uncover novel anticancer agents or inhibitors of other disease-relevant targets. nih.gov

Combinatorial Chemistry: The synthesis of large, diverse libraries of thieno[3,2-c]pyridine analogs is crucial for structure-activity relationship (SAR) studies. Methodologies like the Suzuki-Miyaura cross-coupling reaction have been successfully employed to synthesize a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, demonstrating the feasibility of creating diverse libraries of thienopyridine derivatives. researchgate.netmdpi.comnih.gov By systematically varying the substituents on the thieno[3,2-c]pyridine core, it is possible to generate a wide array of novel analogues for biological evaluation.

Exploration of New Biological Targets and Disease Indications

While the thienopyridine scaffold is well-known for its antiplatelet activity, derivatives of the thieno[3,2-c]pyridine core have shown potential in a variety of other therapeutic areas. nih.gov Future research will likely focus on exploring these and other novel biological targets.

Table 1: Investigated Biological Targets for Thieno[3,2-c]pyridine Derivatives

Biological Target Potential Disease Indication Reference
Serotonin (B10506) (5-HT) and Dopamine (D2) Receptors Antipsychotic nih.gov
Potassium Channels Cancer, Autoimmune Diseases, Arrhythmias google.com
Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Neuropathic Pain nih.gov

Derivatives of thieno[3,2-c]pyridine have been synthesized and evaluated for their potential as antipsychotic agents, showing significant affinity for serotonin receptors. nih.gov Additionally, certain thieno[3,2-c]pyridine compounds have been identified as potassium channel inhibitors, with potential applications in treating cancer, autoimmune diseases, and arrhythmias. google.com The tetrahydrothieno[2,3-c]pyridine scaffold, another closely related structure, has yielded selective mGluR1 antagonists with potential for treating neuropathic pain. nih.gov Furthermore, tetrahydrothieno[3,2-c]pyridine derivatives have been designed as potent antagonists of the Smoothened (Smo) receptor, a key component of the Hedgehog signaling pathway implicated in various cancers. rsc.org

Advanced Computational Modeling for Rational Design and Optimization

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of new drug candidates.

Molecular Docking and In Silico ADME Prediction: For thienopyridine derivatives, molecular docking studies have been instrumental in understanding the binding interactions with their biological targets, such as Hsp90 and PI3K. nih.govnih.gov These computational models help in predicting the binding affinity and orientation of the ligand within the active site of the protein, guiding the design of more potent inhibitors. tandfonline.com In addition to predicting efficacy, in silico tools are used to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach can be used to predict the activity of novel, unsynthesized analogs of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

Q & A

Basic: What are the established synthetic routes for Methyl thieno[3,2-c]pyridine-2-carboxylate and key optimization strategies?

Answer:
The synthesis typically involves multi-step reactions starting from simpler heterocyclic precursors. For example:

  • Step 1: Cyclocondensation of substituted pyridine aldehydes with thiourea derivatives under basic conditions (e.g., NaOMe/EtOH) to form the thieno-pyridine core .
  • Step 2: Esterification or functional group introduction via nucleophilic substitution (e.g., using chloroacetone or ethyl chloroacetate) .
  • Step 3: Purification via flash chromatography (ethyl acetate/petroleum ether) or recrystallization .

Key optimizations:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for cyclization steps .
  • Catalysts: Triethylamine or NaHCO₃ improves yields in amidation/esterification reactions .
  • Temperature control: Reflux conditions (45–100°C) are critical for azide thermolysis in the Hemetsberger-Knittel reaction .

Basic: How is the structural characterization of this compound validated in research?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • ¹H/¹³C NMR: Assigns proton and carbon environments, e.g., methyl ester peaks at δ 3.7–3.9 ppm and aromatic protons in δ 6.3–8.6 ppm .
  • X-ray diffraction: Resolves substituent positions on the fused thieno-pyridine ring, confirming regioselectivity .
  • IR spectroscopy: Identifies functional groups (e.g., ester C=O stretch at ~1750 cm⁻¹) .
  • Mass spectrometry (ESI+): Validates molecular weight (e.g., m/z 197.0 [M+H]⁺) .

Advanced: How can structure-activity relationships (SAR) be analyzed for antitumor derivatives?

Answer:
SAR studies focus on substituent effects:

  • Core modifications: Methyl ester at position 2 enhances solubility, while dimethylaminomethyl groups at position 3 improve binding to kinase targets .
  • Substituent screening: Trifluoromethyl groups at position 4 increase metabolic stability but may reduce solubility .

Example SAR Table:

Substituent PositionFunctional GroupBiological Activity (GI₅₀, µM)
3-Amino (2f)Ethynyl-phenyl1.2 (HepG2 cells)
6-Phenyl (CID 4646357)Trifluoromethyl2.8 (Antitumor)
3-DimethylaminomethylMethyl ester5.1 (Apoptosis induction)

Methodology:

  • QSAR modeling: Uses 3D descriptors (e.g., hydrogen bond donors) to predict hepatotoxicity and activity .
  • In vitro assays: Compare cell cycle arrest (G2/M phase) and apoptosis rates across analogs .

Advanced: How can researchers address contradictions in reported biological activities across studies?

Answer:
Discrepancies often arise from:

  • Variable assay conditions: HepG2 cell viability assays may differ in incubation time (24 vs. 48 hrs) or serum concentration .
  • Substituent stereochemistry: Positional isomers (e.g., thieno[3,2-b] vs. [2,3-b] pyridines) exhibit distinct binding modes .

Resolution strategies:

  • Standardized protocols: Use identical cell lines (e.g., HepG2) and positive controls (e.g., ellipticine) .
  • Co-crystallization studies: Resolve target-ligand interactions (e.g., kinase inhibition) via X-ray .

Advanced: What strategies improve pharmacokinetics of analogs (e.g., solubility, metabolic stability)?

Answer:

  • Solubility enhancement: Replace methyl ester with hydrophilic groups (e.g., carboxylate salts) .
  • Metabolic stability: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450 oxidation .
  • Prodrug design: Mask polar groups (e.g., amino) with cleavable moieties (e.g., Boc-protected amines) .

Validation:

  • Microsomal assays: Measure half-life (t₁/₂) in liver microsomes .
  • LogP optimization: Balance lipophilicity (target LogP 2–3) for blood-brain barrier penetration .

Methodological: What purification challenges arise during synthesis, and how are they resolved?

Answer:

  • Challenge 1: Co-elution of byproducts in flash chromatography.
    Solution: Use gradient elution (petroleum ether → ethyl acetate) .
  • Challenge 2: Low crystallinity due to polar groups.
    Solution: Triturate with EtOAc/hexane mixtures .

Example: Methyl 4-chloro-pyrrolo[3,2-c]pyridine-2-carboxylate purification achieved 90% yield via silica gel chromatography .

Basic: What in vitro models are used to evaluate antitumor efficacy?

Answer:

  • HepG2 cells: Standard for hepatocellular carcinoma (HCC) studies; GI₅₀ values correlate with clinical potential .
  • Apoptosis assays: Measure caspase-3/7 activation via luminescence .
  • Cell cycle analysis: Flow cytometry quantifies G2/M phase arrest .

Advanced: How do computational methods predict biological activity?

Answer:

  • Molecular docking: Simulates binding to targets (e.g., kinases) using AutoDock Vina .
  • 3D-QSAR: Correlates steric/electronic features with activity using CoMFA/CoMSIA .
  • ADMET prediction: SwissADME estimates bioavailability and toxicity .

Methodological: How to resolve conflicting spectral data during characterization?

Answer:

  • Multi-technique validation: Cross-check NMR assignments with HSQC/HMBC for ambiguous protons .
  • Isotopic labeling: ¹⁵N/¹³C-enriched analogs clarify nitrogen/carbon environments .

Advanced: What strategies enable selective functionalization of the core structure?

Answer:

  • Directed metalation: Use LDA or TMPZnCl to deprotonate specific positions .
  • Protecting groups: Boc-protect amines to block undesired substitution .
  • Cross-coupling: Suzuki-Miyaura reactions introduce aryl groups at position 6 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.